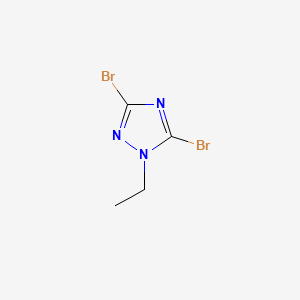

3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWGAWDIDNUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in the development of various pharmaceutical and agrochemical agents. The document outlines a robust two-step synthetic pathway, commencing with the bromination of 1H-1,2,4-triazole to afford the 3,5-dibrominated intermediate, followed by a regioselective N-alkylation to introduce the ethyl moiety. Detailed experimental protocols, causality behind procedural choices, and a thorough characterization plan are presented to ensure the reproducible synthesis of a high-purity final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique chemical properties.[1][2] Compounds incorporating this heterocycle exhibit a wide spectrum of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory activities. The strategic substitution on the triazole core allows for the fine-tuning of these properties, making the development of efficient synthetic routes to novel triazole derivatives a critical endeavor in modern organic synthesis.[3]

The target molecule, this compound, serves as a versatile intermediate. The two bromine atoms provide reactive handles for further functionalization through cross-coupling reactions, while the ethyl group at the N1 position can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This guide details a reliable and scalable laboratory synthesis of this valuable compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Electrophilic Bromination: The direct bromination of the commercially available 1H-1,2,4-triazole to yield 3,5-dibromo-1H-1,2,4-triazole.

-

N-Alkylation: The regioselective alkylation of the dibrominated triazole with an appropriate ethylating agent to introduce the ethyl group at the N1 position.

This approach is advantageous due to the availability of starting materials and the generally high yields of each step.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

The initial step involves the electrophilic substitution of the C3 and C5 protons of the 1,2,4-triazole ring with bromine. This reaction is typically carried out in an aqueous basic medium to facilitate the reaction.

A general procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole from 1H-1,2,4-triazole is as follows: A solution of bromine in dichloromethane and sodium hydroxide in water are added simultaneously and slowly dropwise to a stirred mixture of 1H-1,2,4-triazole, water, and dichloromethane at 0°C.[4] The reaction temperature is carefully controlled to remain below 20°C during the addition. The reaction mixture is then stirred at room temperature overnight. Subsequently, concentrated hydrochloric acid is added to the reaction solution. The solid product is isolated by filtration, washed with water, and dried under vacuum to afford 3,5-dibromo-1H-1,2,4-triazole as a solid.[4]

Causality of Experimental Choices:

-

Simultaneous Addition: The simultaneous and slow addition of bromine and sodium hydroxide is crucial to maintain a controlled pH and concentration of the active brominating species, minimizing side reactions.

-

Low Temperature: Conducting the initial phase of the reaction at 0°C helps to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

-

Acidification: The final addition of hydrochloric acid neutralizes the excess base and precipitates the product, which is less soluble in acidic aqueous media.

Step 2: Synthesis of this compound

The second step is the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole. The alkylation of 1,2,4-triazoles can potentially lead to a mixture of N1 and N4 isomers.[5][6] However, the choice of a suitable base and solvent system can significantly influence the regioselectivity of the reaction.

In a suitable reaction vessel, 3,5-dibromo-1H-1,2,4-triazole is suspended in a polar aprotic solvent such as acetonitrile. A slight excess of a base, such as potassium carbonate, is added to the suspension.[7] The mixture is heated, and then an ethylating agent, such as ethyl bromide or diethyl sulfate, is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

Base and Solvent: The use of a solid base like potassium carbonate in a polar aprotic solvent like acetonitrile is a common and effective method for the alkylation of N-heterocycles.[7] The base deprotonates the triazole, forming the more nucleophilic triazolide anion, which then reacts with the ethylating agent.

-

Ethylating Agent: Ethyl bromide is a readily available and effective electrophile for this transformation.

-

Purification: Column chromatography is essential to separate the desired N1-alkylated product from any unreacted starting material, the N4-alkylated isomer, and other impurities.

Workflow Visualization

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization Workflow

Caption: Analytical workflow for product characterization.

Characterization of this compound

A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group. The characteristic chemical shifts and coupling constants will confirm the presence of the ethyl substituent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the two distinct carbons of the triazole ring. The chemical shifts of the triazole carbons will be influenced by the bromine substituents.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₄H₅Br₂N₃, with the characteristic isotopic pattern for two bromine atoms.

Physical Properties

The physical properties, such as melting point and appearance, should be recorded and compared with any available literature data.

Data Summary

| Property | Expected Value |

| Molecular Formula | C₄H₅Br₂N₃ |

| Molecular Weight | 254.91 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.2 (q, 2H, N-CH₂), ~1.5 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C3/C5), ~135 (C5/C3), ~45 (N-CH₂), ~14 (CH₃) |

| Mass Spectrum (EI) | m/z: [M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio |

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable synthetic intermediate for further applications in drug discovery and materials science. The comprehensive characterization plan ensures the structural integrity and purity of the final compound.

References

- Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. (2023). American Chemical Society.

- 3,5-Dibromo-4H-1,2,4-triazole. PubChem.

- This compound. Sigma-Aldrich.

- 1-(2-Bromoethyl)-1H-1,2,4-triazole. PubChem.

- 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide. PMC - NIH.

- Synthesis of 1,2,4 triazole compounds. ISRES.

- 3,5-DIBROMO-1H-1,2,4-TRIAZOLE. ChemicalBook.

- Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace.

- 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. PubChem.

- Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. Acta Chemica Scandinavica.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.

- A review on methods of synthesis of 1,2,4-triazole deriv

- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIV

- An Investigation into the Alkylation of 1,2,4-Triazole.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

- Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane. Benchchem.

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3,5-dibromo-1-ethyl-1H-1,2,4-triazole: A Functional Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a quintessential pharmacophore in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a versatile bioisostere for amide and ester groups.[1][2] This five-membered heterocycle is the structural cornerstone of numerous clinically successful drugs, including antifungal agents like fluconazole and voriconazole, and antiviral medications such as ribavirin.[3] The strategic functionalization of this core scaffold allows for the fine-tuning of physicochemical properties and the exploration of diverse biological targets.

This guide focuses on 3,5-dibromo-1-ethyl-1H-1,2,4-triazole , a derivative designed for utility and versatility in drug discovery programs. The incorporation of bromine atoms at the 3- and 5-positions not only modulates the electronic character of the ring but also provides reactive handles for subsequent chemical diversification. The N-1 ethyl group enhances lipophilicity and offers a specific substitution pattern to probe structure-activity relationships (SAR). This document serves as a comprehensive technical resource for researchers, providing detailed insights into the physicochemical properties, synthesis, characterization, reactivity, and potential applications of this valuable chemical building block.

Section 1: Core Physicochemical and Predicted Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for this specific molecule is not publicly available, we can provide key identifiers and reliable predictions based on its structure and data from close analogs. For precise, project-specific values, the use of specialized computational software such as ChemAxon's Marvin or ACD/Labs Percepta is recommended.[1][4]

| Property Category | Parameter | Value / Prediction | Source / Justification |

| Identifiers | IUPAC Name | This compound | --- |

| CAS Number | 1206092-46-7 | [5] | |

| Molecular Formula | C₄H₅Br₂N₃ | [5] | |

| Molecular Weight | 254.91 g/mol | [5] | |

| SMILES | CCN1C(=NC(=N1)Br)Br | Inferred from structure | |

| InChI Key | KNGWGAWDIDNUMO-UHFFFAOYSA-N | [5] | |

| Physical Properties | Physical State | Predicted: White to off-white crystalline solid | Based on analogs like 3,5-dibromo-1H-1,2,4-triazole. |

| Melting Point | Predicted: < 212 °C | N-alkylation disrupts intermolecular H-bonding present in the parent compound (m.p. ~212 °C), likely lowering the melting point.[6] | |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); low solubility in water. | The ethyl group and bromine atoms increase lipophilicity compared to the parent triazole. | |

| Predicted Properties | LogP (o/w) | Predicted: ~2.0 - 2.5 | The two bromine atoms and the ethyl group significantly increase lipophilicity over unsubstituted 1,2,4-triazole. Best determined via computational software. |

| pKa (Basic) | Predicted: ~1.5 - 2.5 | 1-alkyl-1,2,4-triazoles are very weak bases. The N1-ethyl group is expected to be slightly more base-strengthening than the N1-H of the parent compound.[7] |

Section 2: Synthesis and Structural Characterization

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 1H-1,2,4-triazole. This involves an initial bromination of the heterocyclic core followed by a regioselective N-alkylation.

Proposed Synthesis Workflow

The proposed pathway leverages robust and well-documented reactions. The initial step is the exhaustive bromination of the electron-rich triazole ring, followed by the alkylation of the resulting dibrominated intermediate.

Experimental Protocol: Synthesis

Causality: The bromination is performed under basic conditions to generate the reactive brominating species and neutralize the HBr byproduct.[6] The subsequent N-alkylation is a standard nucleophilic substitution where the deprotonated triazole anion attacks the ethylating agent. The use of a polar aprotic solvent like DMF is ideal for this type of Sₙ2 reaction.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [6]

-

To a stirred mixture of 1H-1,2,4-triazole (1.0 eq) in water and dichloromethane (DCM) at 0°C, slowly and simultaneously add a solution of bromine (2.1 eq) in DCM and a solution of sodium hydroxide (3.0 eq) in water.

-

Maintain the reaction temperature below 20°C during the addition.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Carefully acidify the mixture with concentrated hydrochloric acid.

-

Isolate the resulting solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

-

Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous dimethylformamide (DMF).

-

Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Workflow for Structural Elucidation and Purity

Confirming the identity and purity of the final compound is critical. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic and Chromatographic Data

| Technique | Predicted Data & Interpretation |

| ¹H NMR | δ ~4.2 ppm (quartet, 2H, J ≈ 7.2 Hz): Methylene protons (-N-CH₂ -CH₃) adjacent to the nitrogen and split by the methyl group. δ ~1.4 ppm (triplet, 3H, J ≈ 7.2 Hz): Methyl protons (-N-CH₂-CH₃ ) split by the adjacent methylene group. |

| ¹³C NMR | δ ~145-155 ppm (2C): Two distinct signals for the C3 and C5 carbons of the triazole ring, significantly deshielded due to attachment to electronegative nitrogen and bromine atoms. δ ~45-50 ppm (1C): Signal for the methylene carbon (-N-CH₂ -CH₃). δ ~14-18 ppm (1C): Signal for the terminal methyl carbon (-N-CH₂-CH₃ ). |

| Mass Spec. | Molecular Ion (M⁺): A characteristic isotopic cluster for a dibrominated compound at m/z 253 (C₄H₅⁷⁹Br₂N₃), 255 (C₄H₅⁷⁹Br⁸¹BrN₃), and 257 (C₄H₅⁸¹Br₂N₃) with an approximate intensity ratio of 1:2:1.[8] Key Fragments: [M-C₂H₅]⁺ (loss of the ethyl group), [M-Br]⁺ (loss of a bromine atom). |

| HPLC | Method: A standard reverse-phase C18 column with a gradient elution using water and acetonitrile (both often containing 0.1% formic acid or TFA) as the mobile phase.[9][10] Expected Result: A single major peak with >95% purity by UV detection (e.g., at 210-220 nm). |

Section 3: Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug development lies in its potential for diversification.

-

C-Br Bond Reactivity: The two carbon-bromine bonds are prime sites for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3- and 5-positions.

-

Suzuki Coupling: Reaction with boronic acids or esters can introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes can install alkynyl moieties.

-

Buchwald-Hartwig Amination: Can be used to form C-N bonds, introducing amine-based functionalities.

-

Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation.

-

-

Triazole Ring Stability: The 1,2,4-triazole ring is chemically robust and stable to a wide range of reaction conditions, including acidic, basic, and many oxidative/reductive environments, making it an ideal scaffold to carry through multi-step synthetic sequences.

-

Storage and Handling: Based on analogs, the compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. It is stable under normal laboratory conditions.

Section 4: Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting point for lead discovery and optimization campaigns.

-

Scaffold for Library Synthesis: The two bromine atoms serve as orthogonal handles for creating diverse chemical libraries. By sequentially or simultaneously reacting the C3-Br and C5-Br bonds, chemists can rapidly generate a multitude of analogs to build a comprehensive SAR profile around a biological target.

-

Bioisosteric Replacement: In drug design, strategically replacing one chemical group with another that has similar physical or chemical properties (a bioisostere) is a powerful tactic to improve potency, selectivity, or pharmacokinetic properties.[1] The dibromo-triazole core can be used to explore bioisosteric relationships. For example, the bromine atoms can be replaced with groups like -CF₃ or -CN, which have different electronic and steric profiles, to probe their effect on target binding.

-

Fragment-Based Drug Design (FBDD): The core molecule itself can be considered a "fragment" for screening against protein targets. Hits identified from such screens can then be elaborated using the reactive bromine handles to grow the molecule into higher-affinity lead compounds.

Section 5: Safety and Handling

While no specific toxicology data is available for this compound, safety precautions should be based on the GHS classifications of its closest analog, 3,5-dibromo-1-methyl-1H-1,2,4-triazole.

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its stable heterocyclic core, combined with two versatile bromine handles and a lipophilic ethyl group, provides an ideal starting point for the synthesis of novel, diverse, and complex small molecules. By leveraging the predictable reactivity and well-understood analytical characterization of this scaffold, researchers in drug development can significantly accelerate their efforts to identify and optimize the next generation of therapeutic agents.

References

- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 255-307). Academic Press.

- Wikipedia. (n.d.). Bioisostere.

- Sharma, R., Kumar, R., & Singh, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Lietz, C. B., & Nicklay, J. J. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.

- Sigma-Aldrich. (n.d.). Small Molecule HPLC.

- Sigma-Aldrich. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.

- ChemAxon. (n.d.). Calculations Plugins in MarvinSketch.

- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

- Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5463.

- BenchChem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- Borys, K. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Pharmacy & Pharmacognosy Research, 8(5), 416-429.

- ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives.

- Sigma-Aldrich. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- D'hooghe, M., & De Kimpe, N. (2006). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, 2006(13), 2079-2082.

- Kumar, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(42), 27365-27384.

- Gabryszewski, M., & Jasiński, T. (1981). The pKa values of 1,2,4-triazole and its alkyl derivatives. Polish Journal of Chemistry, 55, 229-231.

- ChemicalBook. (n.d.). 3,5-DIBROMO-1H-1,2,4-TRIAZOLE (7411-23-6).

- Sigma-Aldrich. (n.d.). This compound.

- Mass Spectrometry: Fragmentation. (n.d.).

- ChemicalBook. (2025). 3,5-DIBROMO-1H-1,2,4-TRIAZOLE Synthesis.

- PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.

- Claramunt, R. M., et al. (2000). Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations. Journal of the Chemical Society, Perkin Transactions 2, (10), 2033-2039.

- Gilchrist, T. L., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-6.

- Ghandi, M. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Current Organic Synthesis, 21.

- Kumar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 891423.

- BenchChem. (2025). 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Ram, V. J., et al. (2019). Triazoles: A review. European Journal of Medicinal Chemistry, 183, 111730.

- Black, D. StC., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-6.

- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. acdlabs.com [acdlabs.com]

- 8. sourceforge.net [sourceforge.net]

- 9. slashdot.org [slashdot.org]

- 10. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-dibromo-1-ethyl-1H-1,2,4-triazole CAS number and molecular structure

An In-depth Technical Guide to 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. As a derivative of the 1,2,4-triazole core, a scaffold renowned for its broad spectrum of biological activities, this molecule is of significant interest to researchers in medicinal chemistry and drug development.[1][2] The 1,2,4-triazole motif is a key pharmacophore in numerous clinically successful therapeutic agents, valued for its ability to engage with biological targets through hydrogen bonding and dipole-dipole interactions.[1][2] The presence of two bromine atoms on the triazole ring of this specific compound offers versatile handles for further chemical modification, making it an exceptionally valuable intermediate for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, key applications, and essential safety protocols.

Part 1: Physicochemical Properties and Molecular Structure

The fundamental identity of a chemical compound is defined by its structure and associated physicochemical properties. These data are critical for its application in experimental settings, ensuring reproducibility and accurate interpretation of results.

Molecular Identity

The key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1206092-46-7 | [3][4] |

| Molecular Formula | C4H5Br2N3 | [3] |

| Molecular Weight | 254.91 g/mol | Calculated |

| InChI Key | KNGWGAWDIDNUMO-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCN1C(=NC(=N1)Br)Br | Derived |

Molecular Structure Diagram

The structure consists of a five-membered 1,2,4-triazole ring, which is substituted with bromine atoms at positions 3 and 5. An ethyl group is attached to the nitrogen atom at position 1.

Caption: Molecular structure of this compound.

Part 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol

-

Step 1: Dibromination of 1H-1,2,4-triazole.

-

Rationale: The C-H bonds at the 3 and 5 positions of the 1,2,4-triazole ring are acidic and susceptible to electrophilic substitution. Bromination provides a direct method to install the key bromine atoms. A similar protocol has been demonstrated for the synthesis of 4,5-dibromo-1H-1,2,3-triazole.[5]

-

Protocol:

-

To a stirred solution of 1H-1,2,4-triazole in an aqueous medium, slowly add at least two equivalents of elemental bromine (Br₂).

-

Heat the reaction mixture (e.g., to 50-60°C) to facilitate the substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, a precipitate of 3,5-dibromo-1H-1,2,4-triazole will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove any unreacted starting material and hydrobromic acid byproduct.

-

Dry the product under vacuum. This intermediate is often used in the next step without further purification.

-

-

-

Step 2: N-Ethylation of 3,5-dibromo-1H-1,2,4-triazole.

-

Rationale: With the reactive C-H positions now blocked by bromine, a subsequent N-alkylation can be performed with high regioselectivity. The use of a suitable base and an ethylating agent will favor the formation of the N1-ethylated product.

-

Protocol:

-

Suspend the 3,5-dibromo-1H-1,2,4-triazole intermediate in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the triazole ring nitrogen.

-

Introduce a suitable ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Once complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate the pure this compound.

-

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile chemical scaffold for building libraries of potential drug candidates.

The 1,2,4-Triazole Core in Medicine

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds and approved drugs.[2][6] Its prevalence is due to favorable properties such as metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[2]

Notable drug classes containing the 1,2,4-triazole core include:

-

Antifungal Agents: Drugs like fluconazole and voriconazole utilize the triazole nitrogen to coordinate with the heme iron in the fungal enzyme cytochrome P450 lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis which is vital for fungal cell membrane integrity.[1][2][7]

-

Anticancer Agents: Aromatase inhibitors such as letrozole and anastrozole, used to treat hormone-receptor-positive breast cancer, are built around a 1,2,4-triazole structure.[6][8]

-

Other Therapeutic Areas: The scaffold is also found in antiviral, anticonvulsant, and anti-inflammatory agents.[2][8]

A Versatile Intermediate for Synthesis

The dibromo functionality of this compound is its most powerful feature for drug development professionals. The bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of new molecules to explore structure-activity relationships (SAR).

Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching various aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

This synthetic flexibility enables the creation of large compound libraries from a single, common intermediate, accelerating the discovery of novel bioactive molecules.

Scaffold Diversification Diagram

Caption: Role as a versatile scaffold for chemical diversification.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safety protocols can be reliably inferred from the parent compound, 3,5-dibromo-1H-1,2,4-triazole.[9][10]

Hazard Identification

Based on related compounds, the primary hazards are:

-

Respiratory Irritation: May cause respiratory tract irritation.[11]

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wear appropriate PPE:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses with side shields or goggles.

-

A lab coat.

-

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

First Aid Measures

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[9][10]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12] Keep away from strong oxidizing agents and strong acids.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational element in modern drug discovery. Its structure combines the biologically relevant 1,2,4-triazole core with synthetically versatile bromine handles, making it an ideal starting point for the development of novel therapeutics. For researchers and scientists, a thorough understanding of its properties, synthetic accessibility, and safe handling is paramount to unlocking its full potential in the creation of next-generation medicines.

References

-

Sigma-Aldrich. This compound.

-

ChemicalBook. This compound | 1206092-46-7.

-

Sigma-Aldrich. 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR.

-

Fisher Scientific. SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole.

-

PubChem. 3,5-Dibromo-1-ethenyl-1,2,4-triazole.

-

PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.

-

ChemicalBook. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6.

-

BLDpharm. 7411-23-6|3,5-Dibromo-1H-1,2,4-triazole.

-

Acros Organics. SAFETY DATA SHEET - 1,2,4-1H-Triazole.

-

TCI Chemicals. 3,5-Dibromo-1,2,4-triazole | 7411-23-6.

-

PubChem. 3,5-Dibromo-4H-1,2,4-triazole.

-

PubChem. 3,5-Dibromo-1-ethenyl-1,2,4-triazole.

-

Santa Cruz Biotechnology. 3,5-Dibromo-1H-1,2,4-triazole | CAS 7411-23-6.

-

Williams, M. B., et al. Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. Synthesis, 2023.

-

Sigma-Aldrich. 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR.

-

Benchchem. 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole.

-

Mondal, P., et al. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 2024.

-

Request PDF. Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles.

-

Kumar, K., et al. An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 2021.

-

ResearchGate. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

-

PubMed. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate.

-

Al-Ostoot, F. H., et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 2021.

-

ChemicalBook. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1206092-46-7 [sigmaaldrich.com]

- 4. This compound | 1206092-46-7 [amp.chemicalbook.com]

- 5. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.ca [fishersci.ca]

- 10. 3,5-Dibromo-1,2,4-triazole | 7411-23-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activities.[1] The strategic introduction of bromine atoms onto this heterocyclic core, as seen in 3,5-dibromo-1-ethyl-1H-1,2,4-triazole, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for drug development professionals. This guide provides an in-depth, multi-technique spectroscopic analysis of this target compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to deliver a comprehensive characterization. This document serves as a technical resource for researchers, offering predictive data, validated experimental protocols, and an explanatory narrative that connects spectroscopic output to molecular structure.

Introduction: The Significance of Halogenated Triazoles

The 1,2,4-triazole ring system is prevalent in a wide array of pharmaceuticals, including well-known antifungal agents like fluconazole and posaconazole. Its utility stems from its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes, while also offering a stable, aromatic core. Halogenation, particularly with bromine, is a proven strategy in drug design to enhance potency and fine-tune pharmacokinetic profiles. Bromine atoms can act as bulky substituents, form specific halogen bonds with biological targets, and block sites of metabolic degradation.

This compound (CAS 1206092-46-7) represents a key synthon. The dibromo substitution provides two reactive sites for further functionalization via cross-coupling reactions, while the N-ethyl group enhances solubility in organic media. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of its downstream derivatives.

Synthesis and Sample Preparation: From Precursor to Purified Analyte

To acquire meaningful spectroscopic data, a pure sample is essential. The synthesis of this compound is logically achieved through a two-step process: exhaustive bromination of the parent 1H-1,2,4-triazole followed by regioselective N-alkylation.

Proposed Synthetic Pathway

The synthesis begins with the bromination of 1H-1,2,4-triazole to form 3,5-dibromo-4H-1,2,4-triazole.[2] This intermediate is then alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to yield the target compound. The N1 position is typically the most nucleophilic and sterically accessible site for alkylation in such systems.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis and Purification

-

Step 1: Synthesis of 3,5-dibromo-4H-1,2,4-triazole.

-

Dissolve 1H-1,2,4-triazole in an aqueous solution.

-

Slowly add a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) at room temperature.[2]

-

Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the dibrominated intermediate.

-

-

Step 2: Synthesis of this compound.

-

Suspend the 3,5-dibromo-4H-1,2,4-triazole and a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

-

Add ethyl iodide dropwise and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Step 3: Purification.

-

Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the pure title compound.

-

Confirm the purity by TLC and NMR before proceeding with further analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework.

Predicted ¹H and ¹³C NMR Spectra

The expected NMR spectra are predicted based on established principles of chemical shifts, substituent effects, and data from structurally related compounds, such as 1-ethyl-1,2,4-triazolium salts.[3] The choice of solvent is critical; deuterated chloroform (CDCl₃) is a good first choice for non-polar to moderately polar compounds, while DMSO-d₆ is suitable if solubility is an issue.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -CH₂- | ~4.2 - 4.4 | Quartet (q) | ~7.2 | 2H | The methylene protons are adjacent to a methyl group and attached to a nitrogen atom of the electron-deficient triazole ring, resulting in a downfield shift. |

| -CH₃ | ~1.5 - 1.7 | Triplet (t) | ~7.2 | 3H | The methyl protons are adjacent to a methylene group, appearing as a standard upfield triplet. |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 & C5 | ~135 - 145 | The two carbon atoms of the triazole ring are directly attached to highly electronegative bromine atoms. This C-Br bond induces a strong deshielding effect, shifting these signals significantly downfield compared to an unsubstituted triazole (~145-152 ppm).[4] Due to the symmetry, they may appear as a single peak or two closely spaced peaks. |

| -CH₂- | ~45 - 50 | This carbon is attached to a nitrogen atom, placing it in a moderately deshielded environment.[3] |

| -CH₃ | ~14 - 16 | A typical upfield chemical shift for a terminal aliphatic methyl carbon.[3] |

Protocol for NMR Data Acquisition and Analysis

Caption: Logical workflow for comprehensive NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling between the -CH₂- and -CH₃ protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal directly to its attached carbon signal, confirming the -CH₂- and -CH₃ assignments.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign all signals based on their chemical shift, multiplicity, integration, and 2D correlations.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify characteristic bond vibrations.

Predicted IR Absorption Bands

The analysis of the IR spectrum for this compound focuses on identifying vibrations from the ethyl group and the triazole core, as well as the carbon-bromine bonds.[5]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2990 - 2850 | C-H (sp³) Stretch | Medium-Strong | Characteristic of the aliphatic C-H bonds in the ethyl group. |

| 1550 - 1450 | C=N / N=N Stretch | Medium | These are characteristic "marker bands" for the 1,2,4-triazole ring framework.[5][6] |

| 1470 - 1370 | C-H Bend | Medium | Aliphatic C-H bending (scissoring, wagging) from the ethyl group. |

| 1250 - 1000 | C-N Stretch | Medium-Strong | Stretching vibrations from the C-N bonds within the triazole ring and the N-ethyl bond. |

| 700 - 500 | C-Br Stretch | Strong | The carbon-bromine bond vibrations typically appear in the low-frequency fingerprint region. |

Protocol for Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.

-

Sample Application: Place a small amount of the solid purified compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.

The Dibromo Isotopic Signature: A Definitive Marker

A key feature in the mass spectrum of a brominated compound is its unique isotopic pattern. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[7] For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion:

-

M⁺: Contains two ⁷⁹Br isotopes.

-

M⁺+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M⁺+4: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks will be approximately 1:2:1 .[7] This pattern is a definitive indicator of a dibrominated species.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. whitman.edu [whitman.edu]

Navigating the Solubility Landscape of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole: A Technical Guide for Researchers

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility characteristics of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its quantitative determination, and offer insights into interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical physicochemical property.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and solvent molecules.[1][2] The structure of this compound—featuring a triazole ring, two bromine atoms, and an ethyl group—suggests a molecule with moderate polarity.

The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the bromine and ethyl groups contribute to its lipophilic character. Based on this structure, a qualitative prediction of its solubility in common organic solvents can be made:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetonitrile): These solvents are expected to be effective at dissolving this compound. Their polarity can interact favorably with the polar triazole ring, while their inability to donate hydrogen bonds will not be a significant hindrance.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated in these solvents. The hydrogen bonding capability of the solvent can interact with the nitrogen atoms of the triazole ring. However, the energetic cost of breaking the solvent's hydrogen bond network may limit high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted in nonpolar solvents. The significant difference in polarity between the solute and the solvent will result in weak intermolecular interactions, making the dissolution process energetically unfavorable.

The following diagram illustrates the key structural features of this compound that influence its solubility.

Sources

Stability and reactivity of the 3,5-dibromo-1-ethyl-1H-1,2,4-triazole ring

An In-depth Technical Guide to the Stability and Reactivity of the 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole Core

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[3][4][5][6] Within this class, this compound (CAS No. 1206092-46-7) emerges as a particularly versatile and powerful synthetic intermediate.[7] The presence of two reactive bromine atoms on an electronically deficient, stable aromatic core provides a platform for programmed, regioselective functionalization. This guide offers a comprehensive analysis of the stability and reactivity of this core, providing field-proven insights and detailed protocols to empower researchers in the rational design of novel chemical entities.

Core Stability: The Foundation of Synthetic Utility

The utility of any synthetic building block is fundamentally dependent on its stability. The this compound core is built upon the robust aromaticity of the 1,2,4-triazole ring.

Aromatic and Thermal Stability

The 1,2,4-triazole ring is an aromatic heterocycle, a characteristic that confers significant thermodynamic stability.[8][9] This aromatic sextet makes the ring generally resistant to hydrolysis under moderate acidic or alkaline conditions, a crucial attribute for its survival through various reaction workups and purification steps.[10] While exceptionally stable, at elevated temperatures (e.g., >200°C), thermal decomposition may occur, potentially involving the extrusion of molecular nitrogen.[10]

Electronic Contributions of Substituents

The stability and reactivity of the core are modulated by its substituents:

-

Two Bromine Atoms (C3, C5): As highly electronegative atoms, the bromines act as potent electron-withdrawing groups. This effect significantly lowers the electron density of the triazole ring, further enhancing its electrophilic character, particularly at the carbon atoms to which they are attached.

-

N1-Ethyl Group: The ethyl group is a mild electron-donating group that subtly modulates the overall electronics of the ring system.

It is also critical for drug development professionals to consider that 1,2,4-triazole derivatives can form multiple polymorphic forms, which can significantly impact a compound's physical, chemical, and biological properties, including its stability and therapeutic efficacy.[3]

Reactivity Landscape: A Hub for Molecular Diversification

The true synthetic power of this compound lies in the differential reactivity of its two carbon-bromine bonds. The electron-deficient nature of the triazole ring primes the C3 and C5 positions for a range of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Sources

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmtlm.org [ijmtlm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1206092-46-7 [sigmaaldrich.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

The Emerging Potential of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This technical guide explores the untapped potential of a specific, yet under-investigated derivative: 3,5-dibromo-1-ethyl-1H-1,2,4-triazole . While direct biological data on this compound is nascent, this document synthesizes information from structurally related analogs to build a compelling hypothesis for its application in oncology, mycology, and as a targeted enzyme inhibitor. By examining the influence of the dibromo and N-ethyl substitutions, we delineate a strategic path for its synthesis, derivatization, and evaluation in drug discovery programs. This guide provides detailed experimental protocols and a forward-looking perspective on how this molecule can be leveraged to develop next-generation therapeutics.

Introduction: The 1,2,4-Triazole Core - A Foundation of Therapeutic Success

The 1,2,4-triazole ring system is a five-membered heterocycle integral to a multitude of clinically significant drugs.[3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, allow for high-affinity interactions with a wide array of biological targets.[2] Marketed drugs such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent letrozole all feature this versatile scaffold, underscoring its therapeutic importance.[4]

The biological activity of 1,2,4-triazole derivatives is highly tunable through substitution at the N-1, C-3, and C-5 positions. Halogenation, particularly at the C-3 and C-5 positions, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[5] Similarly, N-alkylation can significantly influence pharmacokinetic and pharmacodynamic properties.[6] This guide focuses on the specific combination of 3,5-dibromo and 1-ethyl substitution, a pairing that suggests a strong potential for novel therapeutic applications.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be efficiently achieved through a two-step process, starting from the readily available 1H-1,2,4-triazole.

Step 1: Bromination of 1H-1,2,4-triazole

The initial step involves the dibromination of the triazole ring to yield 3,5-dibromo-1H-1,2,4-triazole. This reaction can be performed using bromine in an alkaline solution.[7]

-

Dissolve 1H-1,2,4-triazole (1.0 eq) in a mixture of water and dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly and simultaneously add a solution of bromine (2.1 eq) in DCM and a solution of sodium hydroxide (3.0 eq) in water, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.

Step 2: N-Alkylation of 3,5-dibromo-1H-1,2,4-triazole

The second step is the regioselective alkylation at the N-1 position with an ethyl group. Direct alkylation of 1,2,4-triazoles can often lead to a mixture of N-1 and N-4 isomers.[8] However, a scalable and regioselective method has been developed for the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole.[9]

-

Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.05 eq) in acetonitrile.

-

Heat the suspension to 40°C.

-

Add ethyl bromide (1.05 eq) dropwise over 1 hour.

-

Maintain the reaction at 40°C and monitor for completion by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Figure 1: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

Based on the structure-activity relationships of analogous compounds, this compound presents several promising avenues for therapeutic development.

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several anticancer agents.[8][10] The presence of bulky and lipophilic groups on the triazole ring can enhance anticancer activity. The dibromo substitutions on the target molecule provide both lipophilicity and reactive handles for further derivatization.

Hypothesized Mechanism of Action: Many triazole-based anticancer agents function as kinase inhibitors or tubulin polymerization inhibitors.[1][11] The 3,5-disubstituted-1,2,4-triazole core can act as a scaffold to present various functionalities that interact with the ATP-binding pocket of kinases or the colchicine binding site on tubulin.[12]

Figure 2: Workflow for evaluating the anticancer potential of novel triazole derivatives.

-

Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and its derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Antifungal Activity

Triazole antifungals are a mainstay in the treatment of fungal infections. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[13][14]

Structure-Activity Relationship Insights: The antifungal potency of triazoles is influenced by the substituents on the core ring. Halogenation can enhance activity.[14] While the N-1 substituent in many clinical antifungals is more complex, the ethyl group in our target molecule provides a starting point for further elaboration to optimize interactions with the CYP51 active site.

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

-

Add the fungal inoculum to each well.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Enzyme Inhibition

The 1,2,4-triazole nucleus is a versatile scaffold for designing enzyme inhibitors targeting various classes of enzymes, including kinases, demethylases, and metalloenzymes.[15][16]

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel core for potent kinase inhibitors.[17] The dibromo-substituents of our target molecule can be readily converted to amino groups, providing a gateway to this class of inhibitors.

-

Prepare serial dilutions of the test compound in a suitable buffer.

-

In a 96-well plate, combine the kinase of interest, its substrate peptide, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity. This is often achieved by converting ADP to ATP and then using luciferase to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value to determine the inhibitory potency of the compound.

Figure 3: Inhibition of a kinase-catalyzed phosphorylation reaction.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, starting point for the development of novel therapeutic agents. The synthetic accessibility of this compound, coupled with the known biological importance of the 1,2,4-triazole scaffold and the strategic placement of bromine atoms for further functionalization, provides a rich platform for medicinal chemistry exploration.

Future research should focus on:

-

Synthesis and characterization of a library of derivatives based on the this compound core. The bromine atoms can be replaced with various functional groups via cross-coupling reactions to probe structure-activity relationships.

-

Systematic screening of these derivatives against panels of cancer cell lines, fungal pathogens, and a diverse set of kinases.

-

In-depth mechanistic studies for any identified hit compounds to elucidate their mode of action.

References

-

Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. (2023). American Chemical Society. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

-

THE ANTIFUNGAL PROPERTIES OF 1,2,3-TRİAZOLES. (2022). Advances in Chemistry and Chemical Engineering. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [Link]

-

Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PubMed Central. [Link]

-

Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (n.d.). ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (n.d.). PubMed Central. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (n.d.). Johns Hopkins University. [Link]

-

Transcription-inhibition and antitumor activities of N-alkylated tetraazacyclododecanes. (n.d.). PubMed. [Link]

-

1-Acyl-1H-[9][13][18]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. (2005). PubMed. [Link]

-

'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. (2011). Organic Chemistry Portal. [Link]

-

Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (n.d.). Bentham Science. [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. (n.d.). PubMed. [Link]

-

Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors. (2011). PubMed Central. [Link]

-

1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]

-

Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (n.d.). Ingenta Connect. [Link]

Sources

- 1. Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Transcription-inhibition and antitumor activities of N-alkylated tetraazacyclododecanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Some Novel 3,5-Disubstituted-1,2,4-triazole Incorporated 2-Mercaptobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isres.org [isres.org]

- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | 1206092-46-7 [sigmaaldrich.com]

The Strategic Utility of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole: A Technical Guide for Advanced Organic Synthesis

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a technical exploration into the synthetic potential of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The introduction of two bromine atoms at the 3- and 5-positions transforms this stable core into a versatile platform for sequential and regioselective functionalization via modern cross-coupling methodologies.

While this compound is commercially available[2], its specific applications in peer-reviewed literature are not yet widespread. This guide, therefore, synthesizes field-proven insights from closely related dihalogenated heterocyclic systems to provide a robust and predictive framework for its use. We will delve into its synthesis, expected reactivity, and provide detailed, self-validating protocols for key transformations that will empower you to leverage this building block in your synthetic campaigns.

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the commercially available 1H-1,2,4-triazole.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Precursor)

The initial and critical step is the dibromination of the triazole ring. This reaction proceeds under aqueous alkaline conditions.

Protocol 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [3]

-

Reaction Setup: To a stirred mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol) in water (50 mL) and dichloromethane (DCM, 15 mL) at 0°C, a solution of bromine (e.g., 6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise.

-

Causality Behind Choices: The use of a biphasic system (DCM/water) helps to control the reaction rate and temperature. Sodium hydroxide acts as a base to deprotonate the triazole, activating it for electrophilic substitution, and to neutralize the HBr byproduct. The simultaneous addition maintains a controlled pH and concentration of the active brominating species.

-

Execution: The temperature is carefully maintained below 20°C during the addition. The reaction mixture is then stirred at room temperature overnight to ensure complete conversion.

-

Work-up and Validation: Concentrated hydrochloric acid is added to neutralize the excess base and precipitate the product. The solid is isolated by filtration, washed with water to remove inorganic salts, and dried under vacuum. The expected product is a solid with a mass spectrum showing a characteristic [M-H]⁻ peak at m/z 224, corresponding to the dibrominated triazole.[3]

Step 2: N-Ethylation to this compound

The subsequent N-alkylation introduces the ethyl group. The regioselectivity of alkylation on 1,2,4-triazoles can be influenced by the base and solvent, but N1-alkylation is often the major product.[4] The following is a representative protocol based on standard alkylation procedures for N-heterocycles.

Protocol 2: N-Ethylation of 3,5-Dibromo-1H-1,2,4-triazole (Representative Protocol)

-

Reaction Setup: To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a suitable base (e.g., potassium carbonate, 1.5 eq.) is added. The mixture is stirred at room temperature for 30 minutes.

-

Causality Behind Choices: DMF is an excellent solvent for SN2 reactions. Potassium carbonate is a mild and effective base for deprotonating the triazole N-H.

-

Execution: Ethyl iodide or ethyl bromide (1.2 eq.) is added, and the reaction is stirred at room temperature or gently heated (e.g., 50-60°C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Validation: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel. The final product's identity would be confirmed by NMR and mass spectrometry.

Technical Data Sheet (Predicted)

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1206092-46-7 |

| Molecular Formula | C₄H₅Br₂N₃ |

| Molecular Weight | 254.91 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| ¹H NMR (Predicted) | δ (ppm): ~4.2 (q, 2H, N-CH₂), ~1.5 (t, 3H, CH₃) |

| ¹³C NMR (Predicted) | δ (ppm): ~145 (C3), ~135 (C5), ~45 (N-CH₂), ~15 (CH₃) |

| Mass Spec (EI) | m/z: 253/255/257 (M⁺, isotopic pattern for Br₂) |

Strategic Application in Cross-Coupling Reactions

The two bromine atoms at the C3 and C5 positions of this compound are the gateways to molecular complexity. The electronic nature of the triazole ring and the potential for differential reactivity of the two C-Br bonds allow for a range of palladium-catalyzed cross-coupling reactions.

Regioselectivity Considerations

In dihalogenated heterocycles, the regioselectivity of the first cross-coupling reaction is a critical consideration. For 3,5-dihalo-1,2,4-thiadiazoles, a close structural analogue, Suzuki-Miyaura coupling has been shown to be highly dependent on reaction conditions. For instance, coupling can be directed to the C5 position at room temperature, while higher temperatures can lead to disubstitution.[5] This suggests that by carefully tuning the catalyst, ligands, and temperature, one may achieve selective mono-functionalization of this compound. The C5 position is often more electrophilic and thus potentially more reactive towards oxidative addition to Pd(0).

Caption: Predicted regioselectivity of mono-cross-coupling.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the triazole core and various aryl or vinyl groups.

Protocol 3: Model Suzuki-Miyaura Mono-Arylation

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Causality Behind Choices: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The base is crucial for the transmetalation step. A solvent system of toluene/ethanol/water is often used to ensure all components are soluble.

-

Execution: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1). Heat the reaction mixture to reflux (e.g., 80-100°C) and monitor by TLC or LC-MS.

-

Work-up and Validation: After cooling, dilute with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. Purification by column chromatography should yield the mono-arylated product. The remaining bromine atom can be used for a second, different coupling.

B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is one of the most powerful methods for introducing C-N bonds, essential for many pharmaceutical compounds.[6]

Protocol 4: Model Buchwald-Hartwig Mono-Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Causality Behind Choices: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling with a wide range of amines. Sodium tert-butoxide is a standard base for this transformation.

-